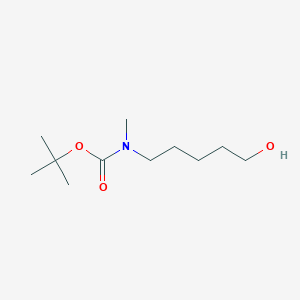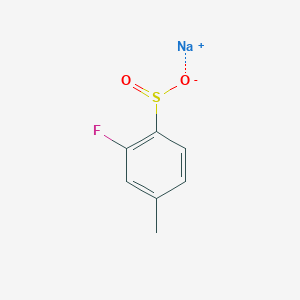
(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol, also known as 4-methyl-1,3-thiazol-2-yl prop-2-en-1-ol, is a compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that has been found to possess various biological activities, such as antimicrobial, antifungal, anti-inflammatory, and antioxidant properties.
Applications De Recherche Scientifique
(2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, such as antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. As such, it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, Alzheimer’s disease, and Parkinson’s disease. Additionally, it has been studied as a potential agent for the treatment of bacterial and fungal infections.
Mécanisme D'action
The exact mechanism of action of (2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory molecules.
Biochemical and Physiological Effects
(2E)-3-(this compound-thiazol-5-yl)prop-2-en-1-ol has been found to possess various biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been found to possess anti-diabetic, anti-cancer, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and can be easily synthesized. Additionally, it is a stable compound and has low toxicity, making it suitable for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
Given the potential applications of (2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol in the field of medicinal chemistry, there are a number of potential future directions for research. For example, further research could be conducted to better understand the exact mechanism of action of this compound and to explore its potential use in the treatment of various diseases. Additionally, further research could be conducted to explore the potential use of this compound in the development of new drugs or to improve the efficacy of existing drugs. Finally, further research could be conducted to explore the potential use of this compound as an antioxidant or anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of (2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol is typically achieved through a two-step process. The first step involves the reaction of this compound-thiazol-2-yl prop-2-en-1-ol with an acid catalyst, such as sulfuric acid, in a solvent such as acetic acid. This reaction leads to the formation of the corresponding sulfonic acid, which is then hydrolyzed to form the desired compound. This method has been found to be the most efficient way of synthesizing (2E)-3-(this compound-thiazol-5-yl)prop-2-en-1-ol.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol involves the condensation of 4-methyl-1,3-thiazole-5-carbaldehyde with acetaldehyde followed by reduction of the resulting enal intermediate to yield the desired product.", "Starting Materials": ["4-methyl-1,3-thiazole-5-carbaldehyde", "acetaldehyde", "sodium borohydride", "methanol", "water"], "Reaction": [ "Step 1: Condensation of 4-methyl-1,3-thiazole-5-carbaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide to yield (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-al.", "Step 2: Reduction of the enal intermediate using sodium borohydride in methanol/water mixture to yield (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol." ] } | |
Numéro CAS |
1562244-37-4 |
Formule moléculaire |
C7H9NOS |
Poids moléculaire |
155.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




